molecular formula C9H13ClN2O4 B7951720 (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol hydrochloride

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol hydrochloride

Cat. No.: B7951720
M. Wt: 248.66 g/mol
InChI Key: SUYYUQAZZGDCPV-VTLYIQCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol hydrochloride is a chiral compound with significant applications in various scientific fields. Its unique structure, featuring an amino group and a nitrophenyl group, makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and amino alcohols.

    Reaction Steps:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to aromatic amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for asymmetric synthesis and the development of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and as a probe for investigating biochemical pathways. Its structural features allow it to interact with various biological targets, providing insights into molecular mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular disorders.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and chiral properties make it suitable for the manufacture of high-value products.

Mechanism of Action

The mechanism of action of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrophenyl group can participate in π-π interactions. These interactions modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol
  • (1R,2R)-2-amino-1-(3-nitrophenyl)propane-1,3-diol
  • (1R,2R)-2-amino-1-(4-methylphenyl)propane-1,3-diol

Uniqueness

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol hydrochloride stands out due to its specific stereochemistry and the presence of both amino and nitrophenyl groups. These features confer unique reactivity and biological activity, making it a versatile compound in various scientific disciplines.

Properties

IUPAC Name

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4.ClH/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15;/h1-4,8-9,12-13H,5,10H2;1H/t8-,9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYYUQAZZGDCPV-VTLYIQCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)N)O)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol hydrochloride
Reactant of Route 2
Reactant of Route 2
(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol hydrochloride
Reactant of Route 3
Reactant of Route 3
(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol hydrochloride
Reactant of Route 4
Reactant of Route 4
(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol hydrochloride
Reactant of Route 5
(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol hydrochloride
Reactant of Route 6
Reactant of Route 6
(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.